N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications
1. Analgesic and Anti-Inflammatory Activities
Compounds structurally related to N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and assessed for their analgesic and anti-inflammatory activities. The compounds have shown promising results in inhibiting cyclooxygenase-1/2 (COX-1/2), thus exhibiting significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine, which is structurally related to the compound , have been synthesized and evaluated for their antitumor activities. These compounds have displayed potent anticancer activities against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
3. Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
Certain derivatives of pyrimidine, closely related to this compound, have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potential as antitumor agents. These compounds inhibit the growth of tumor cells in culture, indicating their potential in cancer treatment (Gangjee et al., 2005).
4. X-ray Crystallographic Studies
X-ray crystallographic studies of compounds structurally similar to this compound provide insights into their molecular conformations and interactions. Such studies are critical for understanding the molecular basis of their biological activities and for guiding the design of more effective drugs (Subasri et al., 2016).
Properties
IUPAC Name |
N-benzyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-10-15-17(27-13)18(24)22(8-9-25-2)19(21-15)26-12-16(23)20-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVCMFWNDHJZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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